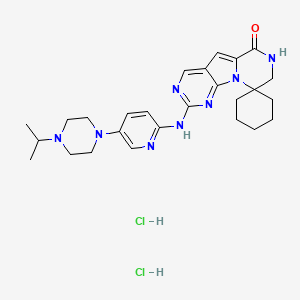

G1T38 dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIVDLVJNPANBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-59-3 | |

| Record name | G1T38 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G1T38 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

G1T38 dihydrochloride mechanism of action on cell cycle

An In-Depth Technical Guide on the Mechanism of Action of G1T38 Dihydrochloride on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

G1T38 dihydrochloride, also known as trilaciclib or lerociclib, is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Initially developed as an antineoplastic agent, its unique pharmacokinetic and pharmacodynamic properties have established it as a first-in-class myeloprotective agent administered intravenously prior to chemotherapy.[4][5][6] This guide provides a comprehensive technical overview of the core mechanism of action of G1T38 on the cell cycle, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: The Cell Cycle and the Role of CDK4/6

The mammalian cell cycle is a tightly regulated process that governs cell proliferation.[7] It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[8]

The G1-S transition is a critical checkpoint, and its dysregulation is a hallmark of cancer.[7][9] Cyclin D-dependent kinases CDK4 and CDK6 are key drivers of this transition.[9][10] In response to mitogenic signals, cyclin D binds to and activates CDK4/6.[7] The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][11] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and S-phase entry.[7]

G1T38 Dihydrochloride: A Selective CDK4/6 Inhibitor

G1T38 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK4 and CDK6.[1][2][3] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets.

Biochemical Potency and Selectivity

In vitro kinase assays have demonstrated the high potency of G1T38 against CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values in the low nanomolar range.[1][12][13]

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 1 |

| CDK6/Cyclin D3 | 2 |

| CDK9 | 28 |

| Table 1: Biochemical potency of G1T38 against various cyclin-dependent kinases. Data sourced from multiple preclinical studies.[1] |

G1T38 exhibits significant selectivity for CDK4/6 over other CDKs, such as CDK1, CDK2, CDK5, and CDK7, which is crucial for minimizing off-target effects.[1]

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

The primary consequence of CDK4/6 inhibition by G1T38 is the induction of a transient and reversible G1 phase cell cycle arrest.[2][14][15] This is achieved through the following sequence of molecular events:

-

Inhibition of Rb Phosphorylation: By blocking CDK4/6 activity, G1T38 prevents the hyperphosphorylation of the Rb protein.[2][3][14]

-

Maintenance of Rb-E2F Complex: Hypophosphorylated Rb remains bound to the E2F family of transcription factors.[7]

-

Repression of E2F Target Genes: The sequestration of E2F prevents the transcription of genes essential for the G1-S transition and DNA synthesis.

-

G1 Phase Arrest: Consequently, cells are unable to progress into the S phase and accumulate in the G1 phase of the cell cycle.[1][2][14]

This G1 arrest is the cornerstone of both its anti-tumor and myeloprotective effects. In tumor cells that are dependent on the CDK4/6-Rb pathway for proliferation, this arrest leads to a cytostatic effect.[9][14] In hematopoietic stem and progenitor cells (HSPCs), the transient G1 arrest induced by G1T38 shields them from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[4][15][16]

Signaling Pathway Diagram

Caption: Mechanism of G1T38-induced G1 cell cycle arrest.

Experimental Validation of G1T38's Mechanism of Action

The elucidation of G1T38's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

Cell Synchronization for Mechanistic Studies

To study the effects of G1T38 on a specific phase of the cell cycle, cell synchronization is often employed.[17][18] This process enriches the cell population in a particular phase, allowing for more precise analysis.[19][20]

Experimental Workflow: Double Thymidine Block for G1/S Synchronization

Caption: Workflow for cell synchronization using a double thymidine block.

Assessing Cell Cycle Distribution via Flow Cytometry

Flow cytometry is a cornerstone technique for analyzing the distribution of cells in different phases of the cell cycle.[21][22] This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[21][23]

Step-by-Step Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of G1T38 or vehicle control for the desired duration (e.g., 24 hours).

-

Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[23][24] Incubate at 4°C for at least 30 minutes.[23]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with phosphate-buffered saline (PBS).[23]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[23] Incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide solution (e.g., 50 µg/mL in PBS) to the cell suspension.[23]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Deconvolution of the resulting histogram allows for the quantification of cells in G0/G1, S, and G2/M phases.[25]

Monitoring Target Engagement by Western Blotting

Western blotting is an essential technique to confirm that G1T38 is engaging its target and modulating the downstream signaling pathway.[26] The key protein to monitor is the phosphorylated form of Rb (p-Rb).

Step-by-Step Protocol: Western Blotting for p-Rb, Total Rb, and Cyclin D1

-

Cell Lysis: After treatment with G1T38, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[27]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[27]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[27]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Rb (e.g., Ser780), total Rb, Cyclin D1, CDK4, and CDK6 overnight at 4°C.[28][29][30] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation. A decrease in the p-Rb/total Rb ratio with increasing concentrations of G1T38 indicates effective target engagement.[26]

In Vivo Efficacy and Pharmacodynamics

Preclinical in vivo studies using xenograft models have been instrumental in demonstrating the anti-tumor efficacy of G1T38.[2][14] These studies have shown that G1T38 can be dosed continuously without inducing severe neutropenia, a dose-limiting toxicity for some other CDK4/6 inhibitors.[2][31] This favorable safety profile is attributed to its unique pharmacokinetic properties, where it accumulates in tumors but not in the plasma, leading to less inhibition of myeloid progenitors in the bone marrow.[2][3][14]

| Animal Model | Tumor Type | G1T38 Efficacy | Reference |

| Mouse Xenograft | ER+ Breast Cancer | Equivalent or improved tumor growth inhibition compared to palbociclib. | [2][14] |

| Mouse Xenograft | EGFR-mutated NSCLC | Efficacious as a single agent and in combination with EGFR inhibitors. | [14][32] |

Table 2: Summary of in vivo efficacy of G1T38 in preclinical models.

Clinical Implications and Future Directions

The unique mechanism of action and favorable safety profile of G1T38 have led to its successful clinical development. As trilaciclib (Cosela®), it is approved to decrease the incidence of chemotherapy-induced myelosuppression.[4][5] Ongoing and future research will continue to explore the full therapeutic potential of G1T38, both as a myeloprotective agent and in combination with other targeted therapies for various cancers.[33][34][35][36][37]

Conclusion

G1T38 dihydrochloride is a highly selective and potent CDK4/6 inhibitor that exerts its effect by inducing a transient G1 cell cycle arrest. This is achieved through the inhibition of Rb phosphorylation, leading to the repression of E2F-mediated gene transcription. This core mechanism has been rigorously validated through a combination of biochemical, cellular, and in vivo studies. The deep understanding of its mechanism of action has paved the way for its successful clinical application in protecting the bone marrow from chemotherapy-induced damage, highlighting a significant advancement in supportive cancer care.

References

-

Bisi, J. E., Sorrentino, J. A., Jordan, J. L., Darr, D. D., Roberts, P. J., Tavares, F. X., & Strum, J. C. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343–42358. [Link]

-

Álvarez-Fernández, M., & Malumbres, M. (2020). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in Cancer, 6(11), 974-987. [Link]

-

Spring, L. M., Wander, S. A., & Bardia, A. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Oncology & Hematology Review, 10(2), 101-107. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trilaciclib Dihydrochloride?. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Patnaik, A., Rosen, L. S., Tolaney, S. M., Rasco, D. W., Beeram, V. R., Papadopoulos, K. P., ... & Baselga, J. (2016). Efficacy and safety of abemaciclib, an inhibitor of CDK4 and CDK6, for patients with breast cancer, non–small cell lung cancer, and other solid tumors. Cancer discovery, 6(7), 740-753. [Link]

-

Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146. [Link]

-

Goel, S., DeCristo, M. J., Watt, A. C., BrinJones, H., Sceneay, J., Li, B. B., ... & Polyak, K. (2017). CDK4/6 inhibition triggers anti-tumour immunity. Nature, 548(7668), 471-475. [Link]

-

G1 Therapeutics, Inc. Mechanism of Action | COSELA® (trilaciclib) for injection. [Link]

-

Wikipedia. Trilaciclib. [Link]

-

Wikipedia. Cell synchronization. [Link]

-

Minicule. Trilaciclib (Cosela): Uses, Interactions, and Mechanism of Action. [Link]

-

OncologyTube. (2019, June 27). The Mechanism of Action for Trilaciclib. [Link]

-

ResearchGate. (2017, March 15). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]

-

Value-Based Care & Oncology. (2020). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. [Link]

-

Assay Genie. Cell Synchronisation Methods. [Link]

-

FirstWord Pharma. (2018, April 9). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. [Link]

-

Zhao, X., Li, G., & Liu, J. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in molecular biology (Clifton, N.J.), 2416, 129–137. [Link]

-

Sorrentino, J. A., Freed, D. M., Bisi, J. E., Strum, J. C., & Roberts, P. J. (2018). The CDK4/6 inhibitor G1T38 enhances response to targeted therapies in preclinical models of non-small cell lung cancer. Cancer Research, 78(13_Supplement), 1522-1522. [Link]

-

Pérez-Benavente, B., & Farràs, R. (2016). Cell Synchronization Techniques to Study the Action of CDK Inhibitors. Methods in molecular biology (Clifton, N.J.), 1336, 85–93. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Oncotarget. (2017, June 27). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]

-

JoVE. (2017, January 10). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. [Link]

-

ASCO Publications. (2018, June 1). G1T38, an oral CDK4/6 inhibitor, dosed continuously in combination with fulvestrant for HR+ breast cancer: Preliminary phase 1b results. [Link]

-

Cancer Research UK. A study of G1T38 for breast cancer that has spread. [Link]

-

AACR Journals. (2020, February 15). Abstract P1-19-17: Dose escalation and expansion study of lerociclib (G1T38), an oral CDK4/6 inhibitor, dosed with no drug holiday in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer. [Link]

-

ResearchGate. Effect of trilaciclib on lymphocyte and human bone marrow.... [Link]

-

FirstWord Pharma. (2025, December 7). New Investigator Sponsored Data Suggest Trilaciclib May Mitigate Chemotherapy-Induced TP53-Mutant Clonal Hematopoiesis. [Link]

-

The American Journal of Managed Care. (2022, August 16). Trilaciclib Before Chemotherapy May Prevent Hematological Events—With Savings. [Link]

-

The ASCO Post. (2021, August 10). Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer. [Link]

-

PubMed. (2017, June 27). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]

-

PubMed Central. (2021, February 17). Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer. [Link]

-

ResearchGate. Western blot assay detects protein levels of cyclin D1 (D1), CDK4,.... [Link]

-

OriGene Technologies Inc. Western Blot Protocol. [Link]

-

ResearchGate. Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... [Link]

-

ResearchGate. (a) Western blot analysis of Cdk4 (left panel) and Cdk6 (right panel).... [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cosela.com [cosela.com]

- 5. Trilaciclib - Wikipedia [en.wikipedia.org]

- 6. ajmc.com [ajmc.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Lerociclib (G1T38) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 14. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell synchronization - Wikipedia [en.wikipedia.org]

- 18. assaygenie.com [assaygenie.com]

- 19. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. assaygenie.com [assaygenie.com]

- 25. Flow Cytometry Protocol [sigmaaldrich.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. origene.com [origene.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. oncotarget.com [oncotarget.com]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]

- 34. firstwordpharma.com [firstwordpharma.com]

- 35. ascopubs.org [ascopubs.org]

- 36. cancerresearchuk.org [cancerresearchuk.org]

- 37. aacrjournals.org [aacrjournals.org]

G1T38 (Lerociclib) Dihydrochloride: A Deep Dive into its CDK4/6 Selectivity Profile

Introduction: The Critical Role of CDK4/6 in Oncology and the Emergence of Selective Inhibitors

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In numerous malignancies, the dysregulation of this cycle is a hallmark, leading to uncontrolled cellular proliferation. Specifically, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway serves as a critical checkpoint for progression from the G1 to the S phase of the cell cycle.[1] Consequently, CDK4 and CDK6 have emerged as high-value therapeutic targets in oncology.

The development of selective CDK4/6 inhibitors has revolutionized the treatment landscape for certain cancers, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3][4][5] G1T38 dihydrochloride, also known as Lerociclib, is a potent and selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[6][7][8][9] This technical guide provides an in-depth analysis of the selectivity profile of G1T38, detailing the biochemical and cellular assays that establish its potency and specificity. We will explore the causality behind the experimental designs and provide actionable protocols for researchers in the field.

Biochemical Selectivity: Pinpointing the Target

A crucial attribute of a successful kinase inhibitor is its high selectivity for the intended target, thereby minimizing off-target effects and associated toxicities. G1T38 has demonstrated exceptional selectivity for CDK4 and CDK6 in comprehensive biochemical assays.

Kinase Inhibition Profile

The inhibitory activity of G1T38 against a panel of kinases is typically determined through in vitro enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50). As shown in the table below, G1T38 potently inhibits CDK4 and CDK6 with IC50 values in the low nanomolar range, while exhibiting significantly less activity against other CDKs and a wider panel of kinases.[7][9][10][11][12]

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. CDK4) | Fold Selectivity (vs. CDK6) |

| CDK4/cyclin D1 | 1 | - | 2 |

| CDK6/cyclin D3 | 2 | 0.5 | - |

| CDK9/cyclin T | 28 | 28 | 14 |

| CDK1/cyclin B | >1000 | >1000 | >500 |

| CDK2/cyclin E | >1000 | >1000 | >500 |

| CDK5/p35 | 832 | 832 | 416 |

| CDK7/cyclin H | >1000 | >1000 | >500 |

| Data compiled from multiple sources.[7][9][10][11] |

This high degree of selectivity is critical, as off-target inhibition of other CDKs, such as CDK1 and CDK2, can lead to broader cell cycle disruption and increased toxicity.[7][9] The selectivity against CDK9 is also noteworthy, as CDK9 plays a role in transcription, and its inhibition can have distinct cellular consequences.[7][10]

Experimental Workflow: Kinase Panel Screening

To achieve a comprehensive understanding of an inhibitor's selectivity, a broad kinase panel screening is the gold standard. The following diagram illustrates a typical workflow for such an experiment.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a representative method for determining the IC50 of G1T38 against CDK4/cyclin D1.

Materials:

-

Recombinant human CDK4/cyclin D1 enzyme

-

G1T38 dihydrochloride

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., containing MgCl2, DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of G1T38 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase assay buffer

-

G1T38 at various concentrations

-

Recombinant CDK4/cyclin D1 enzyme

-

Peptide substrate

-

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK4.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent typically stops the enzymatic reaction and measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the G1T38 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Selectivity and Mechanism of Action: From Enzyme to Organism

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to understand how a compound's selectivity translates into a biological response within a complex cellular environment.

Inhibition of Rb Phosphorylation and Cell Cycle Arrest

G1T38's mechanism of action in cancer cells is to inhibit the phosphorylation of the Rb protein, a key substrate of CDK4/6.[7][9] This inhibition prevents the release of the E2F transcription factor, thereby blocking the G1-S phase transition and inducing a G1 cell cycle arrest.[8][9] This targeted effect on the cell cycle is a direct consequence of its high selectivity for CDK4/6.

The following diagram illustrates the CDK4/6-Rb signaling pathway and the point of intervention by G1T38.

Cellular Potency Across Cancer Cell Lines

The anti-proliferative activity of G1T38 has been demonstrated in a variety of CDK4/6-dependent cancer cell lines.[7][9] The half-maximal effective concentration (EC50) for cell proliferation inhibition is a key metric for cellular potency.

| Cell Line | Cancer Type | EC50 (nM) |

| WM2664 | Melanoma | 23 |

| A2058 | Melanoma | ~20 |

| MCF7 | Breast Cancer (ER+) | Varies (Potent) |

| Various | Leukemia & Lymphoma | Potent |

| Data compiled from multiple sources.[7][8][9][10] |

Importantly, G1T38 shows significantly reduced activity in cell lines that are not dependent on CDK4/6 for proliferation, such as those with a dysfunctional Rb pathway, further validating its on-target mechanism of action.[9][13]

Protocol: Western Blot Analysis of Rb Phosphorylation

This protocol provides a method to assess the effect of G1T38 on the phosphorylation of Rb at serine 807/811, a known CDK4/6 phosphorylation site.

Materials:

-

CDK4/6-dependent cancer cell line (e.g., WM2664)

-

Cell culture medium and supplements

-

G1T38 dihydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-range of G1T38 (e.g., 0, 30, 100, 300 nM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals to determine the dose-dependent inhibition of Rb phosphorylation.

Conclusion: A Highly Selective Profile Supporting a Favorable Therapeutic Window

The comprehensive biochemical and cellular data presented in this guide firmly establish G1T38 (Lerociclib) as a potent and highly selective inhibitor of CDK4 and CDK6. Its exquisite selectivity minimizes off-target kinase inhibition, which translates to a precise on-target mechanism of action: the inhibition of Rb phosphorylation, leading to a G1 cell cycle arrest and suppression of tumor cell proliferation. This high degree of selectivity is a key differentiator and underpins the potential for a favorable therapeutic window, which has been observed in preclinical and clinical studies.[6][14][15] The detailed protocols and workflows provided herein serve as a valuable resource for researchers investigating the therapeutic potential of G1T38 and other CDK4/6 inhibitors.

References

- CDK4/6 inhibition with lerociclib (g1t38) delays acquired resistance to targeted therapies in preclinical models of non-small cell lung cancer. (2019).

- G1T38 CDK inhibitor - Selleck Chemicals. (n.d.).

- What Are CDK4/6 Inhibitors? - Breast Cancer.org. (n.d.).

- CDK4/6 Inhibitors - Susan G. Komen®. (n.d.).

- FDA-approved CDK4/6 inhibiting drugs | Download Scientific Diagram - ResearchGate. (n.d.).

- Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - American Health & Drug Benefits. (n.d.).

- A Review of CDK4/6 Inhibitors - U.S. Pharmacist. (2020, May 15).

- Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - ResearchGate. (2017, March 15).

- Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC - NIH. (n.d.).

- Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. (n.d.).

- Lerociclib (G1T38) | CDK4/6 Inhibitor | MedChemExpress. (n.d.).

- Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors - Patsnap Synapse. (2024, June 3).

- G1T38, an oral CDK4/6 inhibitor, dosed continuously in combination with fulvestrant for HR+ breast cancer: Preliminary phase 1b results. - ASCO Publications. (2018, June 1).

- G1T38 (Lerociclib, G1T 38) | CDK4/6 inhibitor | Probechem Biochemicals. (n.d.).

- Lerociclib | G1T38 | CAS#1628256-23-4 | Antineoplastic - MedKoo Biosciences. (n.d.).

- Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.).

Sources

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. breastcancer.org [breastcancer.org]

- 3. komen.org [komen.org]

- 4. researchgate.net [researchgate.net]

- 5. uspharmacist.com [uspharmacist.com]

- 6. g1therapeutics.com [g1therapeutics.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lerociclib (G1T38) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medkoo.com [medkoo.com]

- 13. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]

- 14. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]

- 15. ascopubs.org [ascopubs.org]

Lerociclib: A Deep Dive into its Biochemical Potency and Selectivity Across the CDK Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CDK Inhibition and the Emergence of Lerociclib

The cell division cycle is a fundamental process, the dysregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of cell cycle progression.[1][2] Different CDK-cyclin complexes are activated at specific phases of the cell cycle to phosphorylate key substrates, thereby driving the cell from one phase to the next.[3][4] The CDK4/6-cyclin D axis, in particular, is a critical gatekeeper of the G1-S transition, and its aberrant activation is a common feature in many cancers, including hormone receptor-positive (HR+) breast cancer.[3]

This has led to the development of selective CDK4/6 inhibitors as a major therapeutic strategy. Lerociclib (also known as G1T38) is a potent and selective, orally bioavailable inhibitor of CDK4 and CDK6.[3][5][6] Preclinical studies have demonstrated that Lerociclib induces a robust G1 cell cycle arrest and inhibits the proliferation of various cancer cell lines.[3][5] A key differentiator of Lerociclib is its pharmacokinetic and pharmacodynamic profile, which allows for continuous daily oral dosing without the need for a drug holiday, potentially minimizing on-target bone marrow toxicity while maintaining anti-tumor efficacy.[5][7]

This technical guide provides a comprehensive overview of the biochemical inhibitory potency (IC50) of Lerociclib against a broad range of CDK family members. We will delve into the quantitative data, explore the methodologies used to generate these values, and discuss the scientific rationale behind the experimental design.

The CDK Signaling Pathway: Lerociclib's Primary Target

Lerociclib exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication. Lerociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby halting cell cycle progression at the G1 checkpoint.

Caption: A generalized workflow for determining inhibitor IC50 values using a luminescence-based kinase assay.

Detailed Step-by-Step Protocol (Representative)

Materials:

-

Purified, active CDK-cyclin complexes (e.g., CDK4/CyclinD1)

-

Kinase substrate (e.g., a synthetic peptide derived from the Rb protein)

-

Lerociclib (or other test inhibitor)

-

Adenosine triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Lerociclib in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations in the assay. A typical concentration range for a potent inhibitor would span from picomolar to micromolar.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the diluted Lerociclib or vehicle (DMSO) to the appropriate wells.

-

Add the kinase reaction mixture containing the CDK-cyclin enzyme and the substrate to each well. The concentration of the enzyme should be optimized to consume a reasonable fraction of the ATP during the incubation period (typically 20-50%).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration is a critical parameter. For IC50 determination, it is often set at or near the Michaelis constant (Km) for ATP of the specific kinase. This ensures that the assay is sensitive to competitive inhibitors. [5] * Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Signal Generation and Detection:

-

Stop the kinase reaction and generate the luminescent signal by adding an equal volume of Kinase-Glo® Reagent to each well.

-

Mix the contents of the plate thoroughly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. [8] * Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

The percent inhibition is then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion: A Potent and Selective Inhibitor Profile

The biochemical data for Lerociclib unequivocally demonstrates its high potency and selectivity for its intended targets, CDK4 and CDK6. This profile is the foundation of its clinical efficacy in HR+ breast cancer and other CDK4/6-dependent malignancies. The rigorous biochemical assays used to characterize Lerociclib provide the quantitative evidence of its mechanism of action and are essential for its development as a therapeutic agent. This in-depth understanding of its biochemical properties, as outlined in this guide, is crucial for researchers and clinicians working to further elucidate its therapeutic potential and optimize its use in the clinic.

References

-

Bisi JE, Sorrentino JA, Jordan JL, Darr DD, Roberts PJ, Tavares FX, Strum JC. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. 2017;8(26):42343-42358. [Link]

-

Pellarin, I., et al. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. Signal Transduction and Targeted Therapy. 2025;10:11. [Link]

-

Creative Diagnostics. CDK Signaling Pathway. [Link]

-

Sorrentino JA, et al. The CDK4/6 inhibitor G1T38 enhances response to targeted therapies in preclinical models of non-small cell lung cancer. AACR Journals. 2018. [Link]

-

Asghar, U., et al. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences. 2020;21(6):2059. [Link]

-

Wikipedia. Cyclin-dependent kinase. [Link]

-

Zhang, C., et al. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):139-149. [Link]

-

Wardell, S. E., et al. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor lerociclib inhibit tumor growth in animal models of endocrine-resistant breast cancer. Clinical Cancer Research. 2020;26(10):2373-2384. [Link]

-

Sorrentino, J. A., et al. cfDNA analysis from phase I/II study of lerociclib (G1T38), a continuously dosed oral CDK4/6 inhibitor, with fulvestrant in HR+/HER2- advanced breast cancer patients. Annals of Oncology. 2020;31:S351-S352. [Link]

-

Boyle, R. G., et al. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Pigment Cell & Melanoma Research. 2015;28(4):465-475. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86269224, Lerociclib. [Link]

-

G1 Therapeutics. cfDNA analysis from Phase 1/2 study of lerociclib (G1T38), a continuously dosed oral CDK4/6 inhibitor, with fulvestrant in HR+/H. [Link]

-

Bulat, I., et al. Dose escalation and expansion study of lerociclib (G1T38), an oral CDK4/6 inhibitor, dosed with no drug holiday in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer. Cancer Research. 2020;80(4 Supplement):P1-19-17. [Link]

-

Targeted Oncology. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. 2020. [Link]

-

Patsnap Synapse. G1 Therapeutics and Pepper Bio Announce Global Lerociclib License Agreement (Excl. Asia-Pac). 2024. [Link]

-

G1 Therapeutics. P1-19-17. 2019. [Link]

-

ResearchGate. Combination strategy of G1T48 and the CDK4/6 inhibitor lerociclib... [Link]

-

MedPath. Genor Biopharma Secures NMPA Approval for Lerociclib CDK4/6 Inhibitor in Advanced Breast Cancer. 2025. [Link]

-

FAB. FAB Supports Approval of Lerociclib Hydrochloride Tablets — Genor Biopharma's Highly Selective Oral CDK4/6 Inhibitor. 2025. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. lerociclib. [Link]

-

Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. FAB Supports Approval of Lerociclib Hydrochloride Tablets — Genor Biopharma’s Highly Selective Oral CDK4/6 Inhibitor-Fantastic Bioimaging CO., LTD. [fantasticbioimaging.com]

- 8. promega.com [promega.com]

G1T38 (Lerociclib) Dihydrochloride: From Rational Design to a Differentiated Clinical Candidate in CDK4/6 Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has marked a paradigm shift in the treatment of hormone receptor-positive (HR+) breast cancer. However, the therapeutic window of first-generation agents is often constrained by dose-limiting toxicities, primarily myelosuppression, necessitating intermittent dosing schedules. This guide provides a comprehensive technical overview of the discovery and chemical structure of G1T38 dihydrochloride (also known as Lerociclib), a potent, selective, and orally bioavailable next-generation CDK4/6 inhibitor. Developed by G1 Therapeutics, G1T38 was rationally designed to possess a differentiated pharmacokinetic and pharmacodynamic profile, aiming to provide continuous target inhibition while minimizing hematologic adverse events. We will explore its discovery from a novel chemical scaffold, dissect its molecular architecture, outline its synthesis, and detail its mechanism of action, culminating in a synopsis of its preclinical and clinical development.

Part 1: The Discovery of G1T38 – A Quest for Continuous Target Engagement

The inhibition of the p16INK4a/cyclin D/CDK4/6/retinoblastoma (RB) pathway has proven to be a highly effective therapeutic strategy.[1][2][3] The first-in-class CDK4/6 inhibitor, palbociclib, demonstrated significant efficacy but its associated severe neutropenia requires a treatment holiday (a scheduled break in dosing).[4] This interruption can risk tumor regrowth and the potential emergence of drug resistance.

This clinical challenge prompted the search for a next-generation inhibitor that could maintain robust anti-tumor efficacy with a wider therapeutic index, potentially eliminating the need for a dosing holiday. The discovery program at G1 Therapeutics, which had previously identified the intravenous short-acting CDK4/6 inhibitor trilaciclib (G1T28) from a novel kinase inhibitor scaffold, further explored this tricyclic lactam scaffold to develop an oral agent with optimized properties.[1][5] This effort led to the identification of G1T38, a compound designed for continuous daily oral administration with high efficacy and minimized on-target bone marrow activity.[1][4][5]

Part 2: The Chemical Architecture of G1T38 Dihydrochloride

G1T38 dihydrochloride is the hydrochloride salt form of Lerociclib. Its structure is a testament to a carefully executed lead optimization campaign, balancing potency, selectivity, and drug-like properties.

Chemical Structure: 4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride.[6]

A structural analysis reveals three key domains:

-

The Hinge-Binding Motif: The 2-aminopyridine moiety is crucial for interacting with the hinge region of the CDK4/6 ATP-binding pocket, a common feature among many kinase inhibitors.

-

The Spirocyclic Core: The rigid spiro[cyclohexane-pyrazino-pyrrolo-pyrimidine] core serves as the central scaffold, orienting the other functional groups for optimal interaction with the kinase. This complex, tricyclic lactam system was a key innovation of the discovery platform.[1][5]

-

The Solvent-Front Moiety: The isopropyl-piperazinyl-pyridine side chain extends towards the solvent-exposed region of the ATP-binding site. This group is critical for enhancing potency and modulating physicochemical properties such as solubility and oral bioavailability.

Table 1: Physicochemical Properties of G1T38 Dihydrochloride

| Property | Value | Source |

| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | PubChem[6] |

| Molecular Formula | C₂₆H₃₆Cl₂N₈O | PubChem[6] |

| Molecular Weight | 547.5 g/mol | PubChem[6] |

| CAS Number | 2097938-59-3 | MedKoo Biosciences[7] |

| Free Base CAS | 1628256-23-4 | MedKoo Biosciences[7] |

| Appearance | Light-yellow to off-white solid powder | Vulcanchem[8] |

| Solubility | Soluble in DMSO | Vulcanchem[8] |

Part 3: Synthetic Strategy

The synthesis of complex heterocyclic systems like G1T38 requires a multi-step approach. While the specific proprietary synthesis is not fully disclosed, a plausible route can be constructed based on patent literature for the closely related compound, trilaciclib, which shares the same core scaffold.[9][10][11] The strategy likely involves the initial construction of the pyrimidine-fused core, followed by the key nucleophilic aromatic substitution (SNAr) reaction to append the side chain.

Conceptual Synthetic Workflow

The synthesis can be envisioned to proceed through the formation of a key spirocyclic sulfone intermediate, which then undergoes a final SNAr reaction with the requisite aniline side-chain.

Caption: G1T38 inhibits the CDK4/6-Rb pathway to induce G1 cell cycle arrest.

Biochemical and Cellular Potency

G1T38 is a nanomolar inhibitor of CDK4 and CDK6 and demonstrates potent anti-proliferative activity in Rb-competent cancer cell lines. [4][7][12]

Table 2: In Vitro Activity of G1T38

| Assay | Target/Cell Line | Result | Source |

| Biochemical IC₅₀ | CDK4/Cyclin D1 | 1 nM | MedChemExpress [12] |

| Biochemical IC₅₀ | CDK6/Cyclin D3 | 2 nM | MedChemExpress [12] |

| Cellular EC₅₀ | WM2664 (Melanoma) | ~20 nM (for G1 arrest) | MedChemExpress [12] |

| Cellular EC₅₀ | Various Rb+ lines | <100 nM (proliferation) | MedKoo Biosciences [7] |

| Cellular EC₅₀ | Rb-null lines | >3 µM (proliferation) | MedKoo Biosciences [7] |

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a standard method for assessing the anti-proliferative effects of G1T38 on a panel of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for ER+ breast cancer) in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of G1T38 dihydrochloride in DMSO. Perform a serial dilution series in culture medium to create 2X working concentrations ranging from 2 nM to 20 µM.

-

Cell Treatment: Add 100 µL of the 2X G1T38 dilutions to the appropriate wells, resulting in a final volume of 200 µL and final concentrations from 1 nM to 10 µM. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 96 to 144 hours at 37°C, 5% CO₂. [13]5. Lysis and Luminescence Reading:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate-reading luminometer.

-

-

Data Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Part 5: Preclinical and Clinical Synopsis

Preclinical studies were instrumental in highlighting the differentiated profile of G1T38.

In Vivo Efficacy and Differentiated Safety

In ER+ breast cancer xenograft models, orally administered G1T38 demonstrated equivalent or improved tumor efficacy compared to palbociclib. [1][5]A key finding was that G1T38 accumulated in tumor tissue but was more readily cleared from plasma. [4][5]This differential distribution is hypothesized to result in sustained target inhibition in the tumor while minimizing exposure to the bone marrow, thereby reducing myelosuppression. [4][5]Indeed, 28-day continuous dosing studies in beagle dogs were completed without producing the severe neutropenia that limits other CDK4/6 inhibitors. [1][2][5]

Clinical Development

These promising preclinical data supported the advancement of G1T38 (Lerociclib) into clinical trials. Phase 1/2 studies have evaluated G1T38 in combination with other targeted agents, such as fulvestrant for HR+/HER2- advanced breast cancer (NCT02983071) and osimertinib for EGFR-mutant non-small cell lung cancer (NCT03455829). [14]Early results from the breast cancer trial showed that continuous daily dosing was well-tolerated, with an encouraging clinical benefit rate and a manageable safety profile, notably with lower rates of severe neutropenia and gastrointestinal toxicity compared to other agents in the class. [15][16][17]

Part 6: Conclusion

G1T38 (Lerociclib) dihydrochloride is a rationally designed, potent, and selective oral CDK4/6 inhibitor born from the clinical need for a therapy with a wider therapeutic margin. Its unique chemical structure confers a differentiated pharmacokinetic profile that allows for continuous daily dosing without the dose-limiting myelosuppression seen with first-generation inhibitors. [18]The robust preclinical data and encouraging early clinical results position G1T38 as a potential best-in-class agent that could serve as a backbone for numerous combination therapies across a variety of Rb-competent tumors. [4][14]

References

-

Bisi, J. E., Sorrentino, J. A., Roberts, P. J., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(26), 42343–42358. Available at: [Link]

-

G1 Therapeutics. (2018). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. FirstWord Pharma. Available at: [Link]

-

Bisi, J. E., Sorrentino, J. A., Roberts, P. J., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. ResearchGate. Available at: [Link]

-

Bulat, I., et al. (2020). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. Annals of Oncology. Available at: [Link]

-

Patsnap Synapse. (2024). Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors. Patsnap. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). G1T38 dihydrochloride. PubChem Compound Database. Available at: [Link]

-

Sorrentino, J. A., Freed, D. M., Bisi, J. E., et al. (2018). Abstract 1522: The CDK4/6 inhibitor G1T38 enhances response to targeted therapies in preclinical models of non-small cell lung cancer. Cancer Research, 78(13_Supplement), 1522. Available at: [Link]

-

Bisi, J. E., Sorrentino, J. A., Roberts, P. J., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. PubMed. Available at: [Link]

-

Bisi, J. E., Sorrentino, J. A., Roberts, P. J., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. Available at: [Link]

-

Tolaney, S. M., et al. (2018). G1T38, an oral CDK4/6 inhibitor, dosed continuously in combination with fulvestrant for HR+ breast cancer: Preliminary phase 1b results. Journal of Clinical Oncology, 36(15_suppl), 1063. Available at: [Link]

-

Cancer Research UK. (n.d.). A study of G1T38 for breast cancer that has spread. Cancer Research UK. Available at: [Link]

-

Bulat, I., Maglakelidze, M., Murias, C., et al. (2020). Abstract P1-19-17: Dose escalation and expansion study of lerociclib (G1T38), an oral CDK4/6 inhibitor, dosed with no drug holiday in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer. Cancer Research, 80(4_Supplement), P1-19-17. Available at: [Link]

- Google Patents. (n.d.). US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib.

- Google Patents. (n.d.). CN113788837B - Trilaciclib synthesis method.

-

Fassl, A., Geng, Y., & Sicinski, P. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 13(1), 2. Available at: [Link]

-

New Drug Approvals. (2018). TRILACICLIB. New Drug Approvals. Available at: [Link]

- Google Patents. (n.d.). US-10988479-B1 - Morphic forms of trilaciclib and methods of manufacture thereof.

-

G1 Therapeutics, Inc. (n.d.). G1T38, a novel, oral, potent and selective CDK 4/6 inhibitor for the treatment of Rb competent tumors. G1 Therapeutics Poster Presentation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]

- 5. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1T38 dihydrochloride | C26H36Cl2N8O | CID 129896913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. G1T38 dihydrochloride (2097938-59-3) for sale [vulcanchem.com]

- 9. Trilaciclib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 10. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]

- 11. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. g1therapeutics.com [g1therapeutics.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer [jhoponline.com]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to G1T38 Dihydrochloride-Mediated G1 Cell Cycle Arrest

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the G1 to S phase transition. G1T38 dihydrochloride (also known as lerociclib) is a potent and selective oral inhibitor of CDK4/6 that has demonstrated significant anti-neoplastic activity in various preclinical models and clinical trials.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of G1T38, with a focus on its induction of G1 cell cycle arrest. We will delve into the molecular underpinnings of the CDK4/6-Retinoblastoma (Rb) pathway, provide detailed protocols for assessing G1T38-induced cell cycle arrest, and offer insights into the experimental design and data interpretation critical for researchers in the field of oncology drug development.

Introduction: The Rationale for Targeting the G1/S Checkpoint in Cancer

Uncontrolled proliferation is a fundamental characteristic of cancer cells. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint, often referred to as the restriction point. Once a cell passes this point, it is committed to completing the cell cycle. The CDK4/6-cyclin D-Rb-E2F signaling axis is the master regulator of this transition.[5] In many cancers, this pathway is hyperactivated through various mechanisms, such as cyclin D amplification or loss of the CDK inhibitor p16INK4a, leading to uncontrolled cell division.[5][6]

G1T38 dihydrochloride is a next-generation CDK4/6 inhibitor designed to restore this crucial checkpoint control.[1][2] Its high potency and selectivity for CDK4 and CDK6 offer a targeted therapeutic approach to halt the proliferation of cancer cells that are dependent on this pathway for their growth.[4][7] Preclinical studies have shown that G1T38 effectively decreases retinoblastoma protein (Rb) phosphorylation, leading to a precise G1 cell cycle arrest and inhibition of proliferation in a wide range of tumor cell lines.[1][2]

The Molecular Mechanism of G1T38-Induced G1 Arrest

The canonical pathway governing the G1/S transition involves the sequential activation of cyclin-dependent kinases. In response to mitogenic signals, cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6.[8] These complexes then phosphorylate the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6-cyclin D complexes leads to the release of E2F, which then activates the transcription of target genes, driving the cell into S phase.[5][9]

G1T38 acts as a competitive inhibitor of the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and thereby inducing a G1 cell cycle arrest. The functional integrity of the Rb pathway is therefore essential for the activity of G1T38.[1]

Caption: G1T38 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing G1 arrest.

Experimental Validation of G1T38-Induced G1 Arrest

A multi-faceted approach is essential to robustly demonstrate and characterize the induction of G1 cell cycle arrest by G1T38. This typically involves a combination of cell-based assays to assess the phenotypic outcome (cell cycle distribution) and molecular techniques to confirm the on-target mechanism of action.

Workflow for Assessing G1T38 Activity

The following workflow provides a logical sequence of experiments to characterize the effects of G1T38 on the cell cycle.

Caption: A typical experimental workflow for characterizing G1T38-induced G1 cell cycle arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[10]

Materials:

-

Rb-proficient cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

G1T38 dihydrochloride stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (e.g., 5 x 10^5 cells/well). Allow cells to adhere overnight.

-

G1T38 Treatment: Treat the cells with varying concentrations of G1T38 (e.g., 0, 10, 50, 100, 300 nM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) must be included.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[11]

-

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[11]

-

PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or a similar channel.

Data Analysis and Expected Results:

The raw data will be in the form of histograms of cell count versus fluorescence intensity. Cell cycle analysis software (e.g., ModFit, FlowJo) is used to deconvolute the histograms and quantify the percentage of cells in each phase.[11]

| G1T38 Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| 10 | 55.1 ± 2.8 | 28.5 ± 2.1 | 16.4 ± 1.5 |

| 50 | 68.9 ± 4.2 | 18.3 ± 1.9 | 12.8 ± 1.3 |

| 100 | 82.5 ± 5.5 | 9.1 ± 1.2 | 8.4 ± 1.0 |

| 300 | 85.3 ± 4.9 | 7.2 ± 0.9 | 7.5 ± 0.8 |

| Table 1: Representative Data for G1T38-Induced G1 Arrest in MCF-7 Cells. Data are presented as mean ± standard deviation from a triplicate experiment. A dose-dependent increase in the G1 population with a concomitant decrease in the S and G2/M populations is the expected outcome. |

Protocol: Western Blot Analysis of Rb Phosphorylation

To confirm that the observed G1 arrest is due to the intended mechanism of action, it is crucial to assess the phosphorylation status of Rb. A decrease in phosphorylated Rb (p-Rb) is a direct indicator of CDK4/6 inhibition.

Materials:

-

Cell lysates from G1T38-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells treated with G1T38 (as in the flow cytometry experiment) with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis and Expected Results:

The intensity of the protein bands can be quantified using densitometry software. The ratio of p-Rb to total Rb should be calculated to normalize for any variations in total Rb protein levels.

| G1T38 Concentration (nM) | Relative p-Rb/Total Rb Ratio | Relative Cyclin D1 Expression |

| 0 (Vehicle) | 1.00 | 1.00 |

| 10 | 0.78 | 0.95 |

| 50 | 0.45 | 0.88 |

| 100 | 0.15 | 0.82 |

| 300 | 0.08 | 0.75 |

| Table 2: Representative Western Blot Quantification. A dose-dependent decrease in the p-Rb/Total Rb ratio is expected, confirming the on-target activity of G1T38. A modest decrease in Cyclin D1 levels may also be observed due to feedback mechanisms.[14] |

Advanced Considerations and Troubleshooting

-

Cell Line Specificity: The efficacy of G1T38 is dependent on a functional Rb pathway. It is advisable to test G1T38 in both Rb-proficient and Rb-deficient cell lines to demonstrate this dependency.

-

Synchronization: For more precise cell cycle studies, cells can be synchronized at a specific phase (e.g., G1/S boundary by serum starvation or hydroxyurea block) before G1T38 treatment.

-

Combination Therapies: G1T38 is often evaluated in combination with other anti-cancer agents.[1][15][16] The experimental design should include appropriate controls for each agent and the combination to assess for synergistic effects.

-

In Vivo Studies: In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of G1T38.[1] Pharmacodynamic markers, such as p-Rb levels in tumor tissue, should be assessed to correlate with anti-tumor activity.

Conclusion

G1T38 dihydrochloride is a potent and selective CDK4/6 inhibitor that effectively induces G1 cell cycle arrest in Rb-proficient cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the mechanism of action of G1T38 and similar compounds. A thorough understanding of the underlying biology, coupled with rigorous experimental design and data analysis, is paramount for the successful development of targeted therapies that exploit the vulnerabilities of the cancer cell cycle. The unique pharmacokinetic and pharmacodynamic properties of G1T38, which may allow for continuous daily dosing with a favorable safety profile, position it as a promising agent in the armamentarium against cancer.[1][2]

References

-

Bisi, J. E., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget, 8(32), 52433–52447. [Link]

-

Bulat, I., et al. (2020). Recent Phase 2 Results for Lerociclib (G1T38), an Oral CDK4/6 Inhibitor Combined with Fulvestrant Used to Treat Patients with Advanced Breast Cancer. Annals of Oncology, 31(4_suppl). [Link]

-

Stice, J. P., et al. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. PubMed, 28418845. [Link]

-

Spring, L. M., et al. (2017). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. Journal of Hematology & Oncology, 10(1), 1-9. [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Patsnap Synapse. (2024). Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors. [Link]

-

ResearchGate. (n.d.). Mechanism of action of CDK 4/6 inhibitors. [Link]

-

O'Shaughnessy, J., et al. (2014). Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. OncLive. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Li, Z., et al. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Experimental and Therapeutic Medicine, 22(6), 1-10. [Link]

-

Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? [Link]

-

G1 Therapeutics, Inc. (2018). G1T38, an oral CDK4/6 inhibitor, dosed continuously in combination with fulvestrant for HR+ breast cancer: Preliminary phase 1b results. Journal of Clinical Oncology. [Link]

-

ResearchGate. (2017). Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. [Link]

-

G1 Therapeutics, Inc. (2018). G1 Therapeutics to Present Preclinical Data on CDK4/6 Inhibitors Trilaciclib and G1T38 at the 2018 American Association for Cancer Research (AACR) Annual Meeting. FirstWord Pharma. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Sorrentino, J. A., et al. (2018). Abstract 1522: The CDK4/6 inhibitor G1T38 enhances response to targeted therapies in preclinical models of non-small cell lung cancer. Cancer Research, 78(13 Supplement), 1522. [Link]

-

Bulat, I., et al. (2020). Abstract P1-19-17: Dose escalation and expansion study of lerociclib (G1T38), an oral CDK4/6 inhibitor, dosed with no drug holiday in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer. Cancer Research, 80(4 Supplement), P1-19-17. [Link]

-

ResearchGate. (2025). 334P Lerociclib (G1T38), a continuously dosed oral CDK4/6 inhibitor, with fulvestrant in HR+/HER2- advanced breast cancer patients: Updated phase II results and dose selection. [Link]

-

G1 Therapeutics, Inc. (2020). LEROCICLIB (G1T38), A CONTINUOUSLY DOSED ORAL CDK4/6 INHIBITOR, WITH FULVESTRANT IN HR+/HER2- ADVANCED BREAST CANCER PATIENTS. [Link]

-

Wikipedia. (n.d.). Induced cell cycle arrest. [Link]

-

ResearchGate. (n.d.). Induction of minimal G0/G1 cell cycle arrest by 21α-MMD. [Link]

-

Al-Oqail, M. M., et al. (2016). Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa. Drug design, development and therapy, 10, 1927–1937. [Link]

-

ResearchGate. (n.d.). Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. [Link]

-

Li, C., et al. (2018). Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia. Experimental and Therapeutic Medicine, 16(5), 4153-4160. [Link]

-

Murata, T., et al. (2004). Tissue-specific G1-phase cell-cycle arrest prior to terminal differentiation in Dictyostelium. Development, 131(12), 2851-2859. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

-

protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. [Link]

Sources

- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements in Targeted Cancer Therapy: The Emergence of G1T38 as an Effective CDK4/6 Inhibitor for Rb Competent Tumors [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. breastcancer.org [breastcancer.org]

- 9. onclive.com [onclive.com]

- 10. assaygenie.com [assaygenie.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. bio-rad.com [bio-rad.com]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. firstwordpharma.com [firstwordpharma.com]

Core Mechanism: Induction of G1 Cell Cycle Arrest

An In-Depth Technical Guide to the Pharmacodynamics of G1T38 (Lerociclib) in Cancer Cell Lines

Introduction: The cyclin-dependent kinase 4 and 6 (CDK4/6) pathway is a cornerstone of cell cycle regulation, and its dysregulation is a hallmark of many cancers. G1T38, also known as Lerociclib, is a potent and selective oral inhibitor of CDK4/6.[1][2] This guide provides a comprehensive overview of the preclinical pharmacodynamics of G1T38, offering researchers and drug development professionals a framework for evaluating its activity in cancer cell lines. We will delve into the core mechanism of action, provide detailed protocols for key validation assays, and explain the causal links between experimental choices and expected outcomes.